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Compound of Interest

Compound Name: GSK2636771

Cat. No.: B560116

Technical Support Center: GSK2636771 Clinical
Trials

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with the PI3K[3
inhibitor, GSK2636771. The information is compiled from clinical trial data to address specific
iIssues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK26367717

Al: GSK2636771 is an orally bioavailable and selective inhibitor of the phosphoinositide 3-
kinase beta (PI3K[) isoform. In the PI3K/Akt/mTOR signaling pathway, PISK[3 plays a crucial
role, particularly in tumors with loss of the tumor suppressor PTEN. By selectively inhibiting
PI3KB, GSK2636771 aims to block tumor cell growth and survival in cancer cells that are
dependent on this pathway.

Q2: What are the most common adverse events observed with GSK2636771 in clinical trials?

A2: In the first-time-in-human monotherapy study, the most frequently reported adverse events
of any grade were diarrhea (48%), nausea (40%), and vomiting (31%)[1][2]. In combination
with pembrolizumab, the most common treatment-related adverse events (Grade 1-2) were
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diarrhea (33%) and rash (42%)[3][4]. When combined with enzalutamide, diarrhea was also a
common treatment-related adverse event (39%)[5].

Q3: What are the dose-limiting toxicities (DLTs) of GSK26367717

A3: Dose-limiting toxicities vary depending on whether GSK2636771 is administered as a
monotherapy or in combination with other agents.

e Monotherapy: Hypophosphatemia and hypocalcemia were identified as DLTs[1][2].

e In combination with enzalutamide: DLTs included Grade 3 hypocalcemia, reversible Grade 3
acute renal failure, and Grade 3 rash[5].

e In combination with pembrolizumab: Grade 3 hypophosphatemia and Grade 3 rash were the
reported DLTS[3][4].

Q4: What is the recommended Phase Il dose (RP2D) for GSK2636771?

A4: The recommended Phase Il dose has been determined in different clinical trial settings:
e Monotherapy: 400 mg once daily[1][2][6].

e In combination with enzalutamide: 200 mg once daily[7].

e In combination with pembrolizumab: 200 mg once daily[3][4].

Dose-Limiting Toxicities and Adverse Events Data

The following tables summarize the dose-limiting toxicities and other adverse events observed
in key clinical trials of GSK2636771.

Table 1: Dose-Limiting Toxicities (DLTs) of GSK2636771
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Clinical Trial Dose-Limiting
. Dose Level o Grade
Setting Toxicity
Monotherapy 500 mg once daily Hypophosphatemia 3
500 mg once daily Hypocalcemia 2and 3
Combination with ] ]
] 300 mg once daily Hypocalcemia 3
Enzalutamide
] Acute renal failure
300 mg once daily ) 3
(reversible)

200 mg once daily Rash 3
Combination with N )

) Not Specified Hypophosphatemia 3
Pembrolizumab
Not Specified Rash 3

Data sourced from multiple clinical trial reports.

Table 2: Frequency of Common Adverse Events (Any
Grade)

Combination with Combination with

Monotherapy . .
Adverse Event Pembrolizumab Enzalutamide

Frequency

Frequency Frequency

Diarrhea 48% 33% 39%
Nausea 40% Not Reported Not Reported
Vomiting 31% Not Reported Not Reported
Rash Not Reported 42% Not Reported
Decreased Appetite Not Reported Not Reported >30%
Fatigue Not Reported Not Reported >30%
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Data represents the percentage of patients experiencing the adverse event at any grade and is
compiled from different studies. Not all adverse events were reported in every study
publication.

Experimental Protocols
Dose Escalation and DLT Assessment

The dose escalation for GSK2636771 in the initial monotherapy and subsequent combination
trials typically followed a modified 3+3 design[1][3][8].

Protocol Summary:
e Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level.

o DLT Observation Period: Patients are monitored for a predefined period (e.g., the first 28
days of treatment) for the occurrence of dose-limiting toxicities.

» Dose Escalation/De-escalation Criteria:
o If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort.

o If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same
dose level.

» |f 1 out of 6 patients experiences a DLT, the dose is escalated.

s If 22 out of 6 patients experience a DLT, the dose is considered to have exceeded the
maximum tolerated dose (MTD), and the next lower dose is typically declared the MTD.

o If 22 out of 3 patients experience a DLT, the dose has exceeded the MTD, and dose
escalation is stopped.

Definition of a Dose-Limiting Toxicity (DLT):

A DLT was generally defined as a treatment-related adverse event occurring within the first
cycle of therapy that met specific severity criteria. While the exact definitions could vary slightly
between protocols, they generally included:
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o Grade 4 hematologic toxicities (e.g., neutropenia lasting >5 days, thrombocytopenia).

e Grade 3 or 4 non-hematologic toxicities, with some exceptions for toxicities that were easily
managed or reversible.

» Febrile neutropenia.
» Specific organ toxicity criteria (e.g., significant liver enzyme elevations).

Troubleshooting Guides for Dose-Limiting Toxicities
Management of Hypophosphatemia

1. Identification and Grading:
e Monitor serum phosphate levels regularly during treatment.

e Grade hypophosphatemia according to the Common Terminology Criteria for Adverse Events
(CTCAE).

2. Troubleshooting and Management Workflow:
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Workflow for managing hypophosphatemia.

Management of Hypocalcemia

1. Identification and Grading:
o Regularly monitor serum calcium levels (corrected for albumin).
e Grade hypocalcemia based on CTCAE criteria.

2. Troubleshooting and Management Workflow:
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Workflow for managing hypocalcemia.

Management of Drug-Induced Rash

1. Identification and Grading:
o Perform regular skin examinations.

o Grade the rash according to CTCAE, noting the percentage of body surface area affected

and the presence of any systemic symptoms.
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2. Troubleshooting and Management Workflow:
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Workflow for managing drug-induced rash.

Signaling Pathway
PI3K/AKT Signaling Pathway Inhibition by GSK2636771

GSK2636771 selectively inhibits the p110p catalytic subunit of PI3K. This is particularly
relevant in tumors with loss of the tumor suppressor PTEN, which normally antagonizes PI3K
signaling. Inhibition of PI3K[(3 by GSK2636771 leads to a downstream blockade of AKT
phosphorylation, thereby inhibiting cell survival and proliferation signals.
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Inhibition of the PI3K/AKT pathway by GSK2636771.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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